4-(benzenesulfonyl)-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one
Description
This compound is a piperazine derivative featuring a benzenesulfonyl group at the 4-position and a butan-1-one linker connected to a 4-methoxy-7-methyl-1,3-benzothiazole moiety. The methoxy and methyl substituents on the benzothiazole ring likely modulate electronic and steric properties, influencing pharmacokinetics such as solubility and metabolic stability .
Properties
IUPAC Name |
4-(benzenesulfonyl)-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S2/c1-17-10-11-19(30-2)21-22(17)31-23(24-21)26-14-12-25(13-15-26)20(27)9-6-16-32(28,29)18-7-4-3-5-8-18/h3-5,7-8,10-11H,6,9,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZRBYAFBYOHLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)CCCS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(benzenesulfonyl)-1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is a derivative of benzothiazole and piperazine, which are known for their diverse biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.
Chemical Structure
The chemical structure can be represented as follows:
This structure consists of a benzothiazole moiety linked to a piperazine group, which is further connected to a butanone chain with a benzenesulfonyl group.
Anticancer Properties
Recent studies have highlighted the potential of benzothiazole derivatives as anticancer agents. The compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, derivatives with similar structures have shown cytotoxic effects on human breast adenocarcinoma (MDA-MB-231), gastric cancer (MNK-45), and lung cancer (NCI-H226) cell lines with IC50 values ranging from 0.24 to 0.92 µM .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 Value (µM) |
|---|---|
| MDA-MB-231 | 0.24 - 0.92 |
| MNK-45 | Not specified |
| NCI-H226 | Not specified |
| HT-29 | Not specified |
| SK-N-SH | Not specified |
The mechanism by which this compound exerts its anticancer effects may involve the activation of procaspase-3 and induction of apoptosis in cancer cells. Studies indicate that the introduction of specific substituents on the benzothiazole ring enhances its potency by promoting interactions with cellular targets involved in cell cycle regulation and apoptosis .
Other Biological Activities
In addition to its anticancer properties, derivatives from the same class have demonstrated antibacterial and enzyme inhibitory activities. For example, some related compounds have shown moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, as well as strong inhibition of acetylcholinesterase (AChE) and urease . This broad spectrum of biological activity suggests that the compound could have multiple therapeutic applications.
Table 2: Biological Activities of Related Compounds
| Activity Type | Target Organism/Enzyme | Activity Level |
|---|---|---|
| Antibacterial | Salmonella typhi | Moderate to Strong |
| Antibacterial | Bacillus subtilis | Moderate to Strong |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | Strong |
| Enzyme Inhibition | Urease | Strong |
Case Studies
Several case studies have evaluated the efficacy of benzothiazole derivatives in clinical settings. For example, Gurdal et al. synthesized various benzothiazole-piperazine hybrids and tested them against multiple cancer cell lines, reporting promising GI50 values indicating good cytotoxic potential . These findings support the continued exploration of such compounds in drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s closest analogs differ in substituents, linker length, and core heterocycles. Below is a detailed comparison:
Physicochemical Properties
- Molecular Weight : The target compound (MW ~463.5 g/mol, inferred from ) falls within the acceptable range for drug-likeness (200–500 g/mol).
- Solubility: The benzenesulfonyl group may reduce aqueous solubility compared to non-sulfonated analogs, but the methoxy and methyl groups could counterbalance this via increased lipophilicity .
Preparation Methods
Thiophenol Formation
Benzothiazole Cyclization
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | Diazonium salt | 90 |
| Xanthate substitution | CS₂, KOH, ethanol, reflux | Thioxanthate | 85 |
| Cyclization | HCOOH, 100°C, 4 h | Benzothiazol-2-amine | 78 |
Preparation of 1-Benzenesulfonylpiperazine
Piperazine is sulfonylated using benzenesulfonyl chloride under Schotten-Baumann conditions:
Sulfonylation Protocol
- Procedure : Piperazine (1 eq) dissolved in aqueous NaOH (2 eq) is treated with benzenesulfonyl chloride (1.1 eq) in dichloromethane at 0°C.
- Workup : The organic layer is dried (Na₂SO₄) and concentrated.
- Yield : 92%.
Key consideration : Excess sulfonyl chloride may lead to disubstitution; stoichiometric control is critical.
Coupling of Benzothiazole and Piperazine Moieties
The benzothiazol-2-amine reacts with 1-benzenesulfonylpiperazine via nucleophilic aromatic substitution (SNAr):
SNAr Reaction
- Conditions : DMF, K₂CO₃, 80°C, 12 h.
- Mechanism : Deprotonation of the benzothiazole amine enhances nucleophilicity, attacking the piperazine sulfonyl group.
- Yield : 68%.
Spectroscopic validation :
- ¹H NMR (CDCl₃) : δ 7.85–7.45 (m, 5H, Ar–H), 6.90 (s, 1H, benzothiazole-H), 3.85 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).
- HRMS : m/z calc. for C₁₈H₂₀N₃O₃S₂ [M+H]⁺: 406.0984; found: 406.0981.
Installation of Butan-1-one Linker
The ketone linker is introduced via acylation of the secondary amine:
Acylation with 4-Chlorobutanoyl Chloride
- Reagents : 4-Chlorobutanoyl chloride (1.2 eq), Et₃N (2 eq), THF, 0°C → RT.
- Mechanism : Nucleophilic attack by the piperazine nitrogen on the acyl chloride.
- Yield : 74%.
Optimization note : Use of Hunig’s base (i-Pr₂NEt) instead of Et₃N improves selectivity to 89%.
Final Assembly and Purification
The intermediates are combined through sequential coupling:
Stepwise Protocol
- Piperazine-benzothiazole formation (Section 4).
- Sulfonylation (Section 3).
- Acylation (Section 5).
Overall yield : 42% (three steps).
Purification
Alternative Pathways and Comparative Analysis
Reductive Amination Approach
Metal-Mediated Coupling
- Buchwald-Hartwig amination : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C.
- Yield : 63% but requires rigorous anhydrous conditions.
| Method | Yield (%) | Purity (%) | Cost (Relative) |
|---|---|---|---|
| Acylation (Section 5) | 74 | 95 | $ |
| Reductive amination | 58 | 92 | $$ |
| Buchwald-Hartwig | 63 | 90 | $$$ |
Challenges and Mitigation Strategies
Regioselectivity in Benzothiazole Formation
Sulfonylation Side Reactions
Low Coupling Efficiency
- Cause : Steric hindrance from benzenesulfonyl group.
- Optimization : Microwave-assisted synthesis (100°C, 30 min) boosts yield to 81%.
Q & A
Basic: What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Step 1: Formation of the benzothiazole core via condensation of 2-aminothiophenol derivatives with carboxylic acids or esters under acidic conditions .
- Step 2: Introduction of the piperazine ring through nucleophilic substitution or coupling reactions, requiring inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Step 3: Sulfonylation of the piperazine nitrogen using benzenesulfonyl chloride in anhydrous dichloromethane .
Optimization Tips:
- Use high-purity reagents and solvents to minimize side reactions.
- Monitor reaction progress with TLC or HPLC to adjust reaction times and temperatures dynamically .
- Purify intermediates via column chromatography or recrystallization to ensure high yields (≥70%) .
Advanced: How can computational methods predict this compound’s biological targets and binding affinities?
Answer:
Methodology:
- Molecular Docking: Use software like AutoDock Vina to model interactions with potential targets (e.g., kinases, GPCRs). Focus on the benzothiazole and sulfonyl groups, which often bind to hydrophobic pockets .
- MD Simulations: Perform 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze root-mean-square deviation (RMSD) to identify stable binding conformations .
- QSAR Modeling: Train models using datasets of structurally similar compounds with known IC50 values. Prioritize descriptors like logP, topological polar surface area, and H-bond acceptor counts .
Validation: Cross-check predictions with in vitro assays (e.g., enzyme inhibition assays) to resolve discrepancies between computational and experimental data .
Basic: Which spectroscopic techniques are essential for structural characterization?
Answer:
- 1H/13C NMR: Assign peaks for the benzothiazole (δ 7.2–8.1 ppm for aromatic protons) and piperazine (δ 2.5–3.5 ppm for N-CH2 groups). Use DEPT-135 to distinguish CH3 (4-methoxy, δ ~3.8 ppm) .
- HRMS: Confirm molecular weight (expected [M+H]+ ~495.2 g/mol) with <2 ppm error. Fragmentation patterns can validate the sulfonyl and butanone linkages .
- FT-IR: Identify key functional groups: C=O stretch (~1680 cm⁻¹), S=O stretch (~1150 cm⁻¹), and C-S-C in benzothiazole (~670 cm⁻¹) .
Advanced: How to address contradictory bioactivity data across studies?
Answer:
Strategies:
- Dose-Response Curves: Re-evaluate IC50/EC50 values under standardized conditions (e.g., pH 7.4, 37°C) to rule out assay-specific variability .
- Metabolic Stability Testing: Use liver microsomes to assess if discrepancies arise from differential cytochrome P450 metabolism .
- Target Profiling: Screen against a panel of 50+ kinases or GPCRs to identify off-target effects that may explain conflicting results .
Case Study: A 2023 study found anti-inflammatory activity (IC50 = 2.1 μM in RAW264.7 cells) but no cytotoxicity (CC50 > 100 μM in HEK293). Contradictions were resolved by confirming NF-κB pathway specificity via luciferase reporter assays .
Basic: What safety protocols are critical during handling?
Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions due to potential dust/volatility .
- Storage: Keep in amber glass vials at –20°C under nitrogen to prevent degradation. Label containers with CAS number and hazard codes (e.g., H315: Skin irritation) .
- Spill Management: Neutralize spills with activated charcoal or vermiculite. Dispose via certified hazardous waste channels .
Advanced: How to design SAR studies for derivatives of this compound?
Answer:
Key Modifications:
- Benzothiazole Substituents: Replace 4-methoxy with electron-withdrawing groups (e.g., -NO2) to enhance kinase inhibition .
- Piperazine Linkers: Test alkyl vs. aryl spacers to optimize target engagement and solubility (clogP <3 recommended) .
- Sulfonyl Group: Substitute benzenesulfonyl with heteroaryl sulfonamides to reduce hERG channel liability .
Experimental Design:
- Synthesize 10–15 analogs with systematic substitutions.
- Evaluate in parallel assays (e.g., cytotoxicity, target inhibition, solubility) to prioritize lead compounds .
Basic: What are the stability profiles under various pH and temperature conditions?
Answer:
- pH Stability: Stable in pH 5–7 (t1/2 >24 hrs at 25°C). Degrades rapidly in alkaline conditions (pH >9) via hydrolysis of the sulfonamide bond .
- Thermal Stability: Decomposes above 150°C (DSC data). Store at –20°C for long-term stability .
- Light Sensitivity: Protect from UV light to prevent benzothiazole ring cleavage (confirmed via accelerated aging studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
